Ebselen

Übersicht

Beschreibung

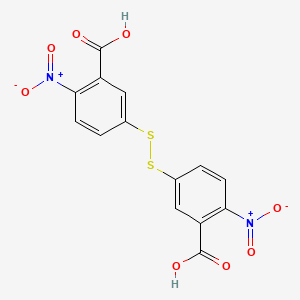

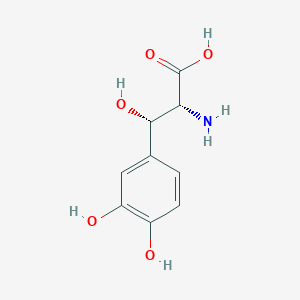

Ebselen, also known as PZ 51, DR3305, and SPI-1005, is a synthetic organoselenium drug molecule with anti-inflammatory, anti-oxidant, and cytoprotective activity . It acts as a mimic of glutathione peroxidase and can also react with peroxynitrite .

Synthesis Analysis

The starting reagents for the synthesis of Ebselen are 2-aminobenzoic acid and N-phenyl benzamide . It has been discovered that Ebselen has the ability to initiate apoptosis in malignant cells and prevent the formation of new cancer cells by scavenging free radicals .Molecular Structure Analysis

Ebselen has been demonstrated to have potent M pro inhibition and antiviral activity . The binding modes of Ebselen and its derivative in M pro have been examined via high-resolution co-crystallography .Chemical Reactions Analysis

Ebselen and its structural analogues have been identified as a novel approach for inhibiting the activity of PL pro CoV2 . Furthermore, inhibitors of PL pro CoV2 showing potency in the nanomolar range have been identified .Physical And Chemical Properties Analysis

Ebselen is a selenoorganic chiral compound with antioxidant properties comparable to glutathione peroxidase . It is also known as 2-phenyl-1,2-benzisoselenazol-3 (2H)-one .Wissenschaftliche Forschungsanwendungen

Treatment-Resistant Depression

Ebselen has shown potential in the treatment of resistant depression . It has been found to inhibit the enzyme inositol monophosphatase (IMPase), a key target of the mood-stabilizing drug lithium . Ebselen also produces effects on the serotonin system similar to those of lithium and decreases behavioral impulsivity . Current clinical studies are directed towards assessing the neuropsychological effects of Ebselen in treatment-resistant depression patients .

Antioxidant Drug

Ebselen is a promising antioxidant drug . It mimics glutathione peroxidase activity and catalyzes several essential reactions for the protection of cellular components from oxidative and free radical damage . It modulates metallo-proteins, enzymatic cofactors, gene expression, epigenetics, antioxidant defenses, and immune systems .

Neuroprotection

Ebselen has shown efficacy in post-stroke neuroprotection . It is currently in trial for the treatment and prevention of hearing loss, Meniere’s Disease, and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .

4. Inhibition of Reactive Oxygen Species (ROS) Ebselen catalyzes the reduction of ROS in a manner similar to glutathione peroxidase (GPx) . ROS oxidize the resting state selenol (EBS-SeH) to selenenic acid (EBS-SeOH), which is reduced to the active selenol by glutathione (GSH) through a selenenyl sulfide intermediate (EBS-SeSG) .

Reaction with Thioredoxin System

Ebselen reacts with the thioredoxin (Trx) system . It is an excellent substrate for the mammalian thioredoxin reductase (TrxR) and acts as a highly efficient oxidant of the reduced Trx, and catalyzes the hydrogen peroxide (H2O2) reductase activity of TxR .

Cellular Toxicity

Ebselen has been shown to have significant cellular toxicity . Appropriate studies are needed to redesign the Ebselen-based therapy for clinical trials .

Wirkmechanismus

Ebselen, also known as 2-phenyl-1,2-benzisoselenazol-3(2H)-one, is a synthetic organoselenium compound with a wide range of biological activities .

Target of Action

Ebselen primarily targets thiol-related compounds, including cysteine, glutathione, and thiol proteins such as thioredoxin and thioredoxin reductase . It also interacts with specific cysteine thiol groups in proteins . These targets play crucial roles in various cellular processes, including antioxidant defenses and immune systems .

Mode of Action

Ebselen mimics the activity of glutathione peroxidase (GPx), a key antioxidant enzyme . It catalyzes the reduction of reactive oxygen species (ROS) in a manner similar to GPx . This process involves a three-step mechanism where ROS oxidize the resting state selenol (EBS-SeH) to selenenic acid (EBS-SeOH), which is then reduced to the active selenol by glutathione (GSH) through a selenenyl sulfide intermediate (EBS-SeSG) . Ebselen also reacts with the thioredoxin (Trx) system .

Biochemical Pathways

Ebselen affects multiple biochemical pathways. It modulates metallo-proteins, enzymatic cofactors, gene expression, epigenetics, and antioxidant defenses . It also inhibits the flow of reducing equivalents from NADPH-cytochrome P450 reductase to both of its electron acceptors, cytochrome P450 and cytochrome c .

Pharmacokinetics

It’s known that ebselen has significant cellular toxicity, which necessitates appropriate studies to redesign ebselen-based therapy for clinical trials .

Result of Action

Ebselen has a wide range of effects at the molecular and cellular levels. It provides efficient protection against cell death induced by various agents . It also degrades the extracellular polymeric layer and attenuates quorum sensing by inhibiting particular hydrolases (urease and proteases) . Moreover, Ebselen has been shown to alleviate articular cartilage degeneration in a rat knee osteoarthritis model .

Action Environment

The action of Ebselen can be influenced by various environmental factors.

Safety and Hazards

According to the safety data sheet, Ebselen is classified as Acute Toxicity, Oral (Category 3), H301, Acute Toxicity, Inhalation (Category 3), H331, Specific target organ toxicity - repeated exposure (Category 2), H373 . It is fatal if inhaled and may cause damage to organs through prolonged or repeated exposure .

Eigenschaften

IUPAC Name |

2-phenyl-1,2-benzoselenazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOSe/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEFUKCXAQOFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045150 | |

| Record name | Ebselen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.6 [ug/mL] (The mean of the results at pH 7.4), 13.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856002 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SID56422439 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ebselen | |

CAS RN |

60940-34-3 | |

| Record name | Ebselen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60940-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ebselen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060940343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebselen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ebselen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ebselen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EBSELEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40X2P7DPGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1670972.png)

![(4-bromo-2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B1670976.png)